![molecular formula C3H4BrN3O B1384261 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol CAS No. 22354-79-6](/img/structure/B1384261.png)
3-bromo-1-methyl-1H-1,2,4-triazol-5-ol
Overview
Description
3-Bromo-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H4BrN3 and a molecular weight of 161.98800 . It is commonly used as an intermediate in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol consists of a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and a methyl group at the 1-position .Chemical Reactions Analysis
3-Bromo-1-methyl-1H-1,2,4-triazole is a useful intermediate used in the preparation of substituted triazoles . It can also act as a ligand for transition metals to create coordination complexes .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol has a density of 1.93g/cm3 and a boiling point of 255.9ºC at 760mmHg . It has a flash point of 108.5ºC . The compound is solid in form .Scientific Research Applications
Antimicrobial Applications
1,2,4-Triazoles and their derivatives exhibit significant antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. For instance, compounds containing the triazole ring have been used in the development of new antimicrobial drugs that show promise in combating drug-resistant infections . The presence of bromine and methyl groups in 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could potentially enhance these properties, making it a valuable compound for further research in this area.
Anticancer Activity
The triazole ring is a common feature in many anticancer agents. The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities, including anticancer effects . The specific substitution pattern of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol may offer new pathways for the development of anticancer drugs.
Antiviral Uses
Triazole derivatives have been utilized in the synthesis of antiviral drugs. For example, Ribavirin , a well-known antiviral medication, contains a triazole moiety and is used in the treatment of hepatitis . The structural analogies suggest that 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could be explored for its potential antiviral applications.
Agrochemical Research
In agrochemistry, triazole compounds play a significant role in the development of new pesticides and herbicides. Their ability to interfere with the biosynthesis of essential components in plant pathogens makes them valuable in this field . 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol could be investigated for its efficacy in protecting crops from pests and diseases.
Material Chemistry
The triazole ring is known for its stability and versatility, which makes it an attractive building block in material chemistry. It can be incorporated into polymers and other materials to enhance their properties . The brominated and methylated triazole, 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol , could offer unique characteristics suitable for material science applications.
Medicinal Chemistry
Triazoles are pivotal in medicinal chemistry, particularly in the synthesis of drugs with various therapeutic effects. The triazole core is present in many pharmaceuticals, including antifungals like Itraconazole and Fluconazole . The structural features of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol make it a compound of interest for the design of new medications.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methyl-4H-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBRCNSCPVADSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-1,2,4-triazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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